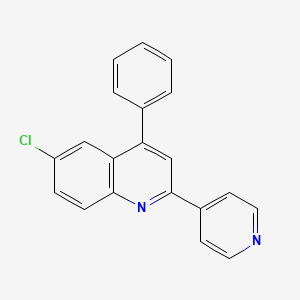

6-Chloro-4-phenyl-2-(4-pyridyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

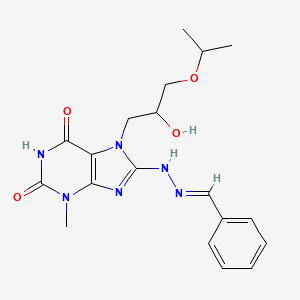

6-Chloro-4-phenyl-2-(4-pyridyl)quinoline is a chemical compound that belongs to the class of quinoline derivatives. It has been found to have potential therapeutic applications in the field of medicine. The compound is a synthetic molecule and can be prepared by following a specific synthesis method.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline:

Anticancer Research

6-Chloro-4-phenyl-2-(4-pyridyl)quinoline has shown potential in anticancer research due to its ability to inhibit certain cancer cell lines. Its structure allows it to interact with DNA and proteins within cancer cells, potentially leading to apoptosis (programmed cell death) and inhibition of tumor growth .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. It has demonstrated effectiveness against a range of bacterial and fungal pathogens. The quinoline core structure is known to disrupt microbial cell membranes and interfere with essential enzymatic processes .

Neuroprotective Agents

Research has indicated that 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline may have neuroprotective effects. It can potentially protect neurons from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Applications

The compound has been explored for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, which could be beneficial in treating chronic inflammatory diseases .

Photodynamic Therapy

In photodynamic therapy (PDT), 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline can act as a photosensitizer. When exposed to specific wavelengths of light, it produces reactive oxygen species that can kill cancer cells or pathogens, making it useful in both oncology and infectious disease treatments .

Drug Development

The compound serves as a lead molecule in drug development. Its diverse biological activities make it a valuable starting point for synthesizing new derivatives with enhanced efficacy and reduced toxicity for various therapeutic applications.

These applications highlight the versatility and potential of 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline in scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!

Sigma-Aldrich RSC Advances MDPI Molecules ChemSpider ChemicalBook : Sigma-Aldrich : RSC Advances : MDPI Molecules

Mechanism of Action

Mode of Action:

Based on related quinoline derivatives, we can infer that 6-CPQ likely interacts with cellular components involved in various processes. One possibility is that it affects microtubule dynamics. For instance, a related compound, I2 , inhibits microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis . While this specific mechanism hasn’t been directly confirmed for 6-CPQ, it provides a potential avenue for investigation.

properties

IUPAC Name |

6-chloro-4-phenyl-2-pyridin-4-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2/c21-16-6-7-19-18(12-16)17(14-4-2-1-3-5-14)13-20(23-19)15-8-10-22-11-9-15/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDZNXLHEPMPJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-phenyl-2-(4-pyridyl)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[Methyl({7-[(4-methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonic acid](/img/structure/B2497397.png)

![2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2497402.png)

![(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine](/img/structure/B2497404.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone;hydrochloride](/img/structure/B2497407.png)

![(E)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2497409.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2497413.png)